DL-Propargylglycine
Overview
Description
DL-Propargylglycine (PAG) is an irreversible inhibitor of the enzyme cystathionine γ-lyase (GCL), a key enzyme involved in glutathione synthesis and the metabolic transsulfuration pathway which regulates homocysteine concentration and mediates cysteine synthesis .
Synthesis Analysis
Copolypeptides of L-glutamate and glucosylated L-/DL-allyl- or DL-propargylglycine were synthesized by ring-opening polymerization and thiol-ene/yne photochemistry in aqueous solution, allowing the mild introduction of sugar units (here, glucose) in the final step .Molecular Structure Analysis
The molecular formula of DL-Propargylglycine is C5H7NO2. The molecular weight is 113.11 g/mol. The IUPAC name is 2-aminopent-4-ynoic acid. The InChI is 1S/C5H7NO2/c1-2-3-4 (6)5 (7)8/h1,4H,3,6H2, (H,7,8) and the InChIKey is DGYHPLMPMRKMPD-UHFFFAOYSA-N .Chemical Reactions Analysis
DL-Propargylglycine has been used in click chemistry, a technique for the functional analysis of bioactive compounds. The reaction yields decrease in a substrate concentration-dependent manner .Scientific Research Applications
Synthesis of Bioactive Glycopeptide Polymers
DL-Propargylglycine has been utilized in the synthesis of poly(dl-propargylglycine) and its copolymers. This process involves NCA polymerization and glycosylation through a "click" reaction with azide-functional galactose. These glycopeptides, particularly the homoglycopeptide, are water-soluble and form aggregates in water above certain concentrations. Their ability to bind selectively in lectin binding experiments indicates potential applications in biorecognition (Huang et al., 2010).
Development of pH-Responsive Glycopolypeptides
DL-Propargylglycine is integral in creating copolypeptides with enhanced helical stability and solubility in acidic media. This involves the synthesis of copolypeptides of L-glutamate and glucosylated L-/DL-allyl- or DL-propargylglycine, which adopt a random-coil conformation in neutral and basic media and an α-helical conformation in acidic media. The enhanced properties of these glycopolypeptides suggest their utility in biomedical applications (Krannig & Schlaad, 2012).
NMR Signal Enhancement in Synthetic Oligopeptides
The unsaturated side chain of L-propargylglycine (Pra) has been used in synthetic oligopeptides to study parahydrogen-induced polarization (PHIP). This research demonstrates the first instance of PHIP-induced NMR signal enhancement in model peptides, suggesting the potential of DL-Propargylglycine in advanced spectroscopy and imaging techniques (Körner et al., 2013).
Investigation of Hydrogen Sulfide in Erectile Dysfunction
In a pilot study, DL-Propargylglycine (an inhibitor of cystathionine gamma-lyase) was administered to rats, resulting in a significant reduction in cavernous nerve stimulation-evoked perfusion pressure. This finding suggests a role for endogenous hydrogen sulfide in erectile physiopharmacology, indicating DL-Propargylglycine's usefulness in exploring the neuromodulatory effects of hydrogen sulfide (Srilatha et al., 2006).
Studying Hydrogen Sulfide in Inflammation and Organ Damage
DL-Propargylglycine has been used to investigate the role of hydrogen sulfide in various inflammatory conditions. For example, its administration in models of acute pancreatitis and associated lung injury indicated that inhibiting hydrogen sulfide synthesis can attenuate inflammation and protect against organ damage (Tamizhselvi et al., 2008).
Safety And Hazards
DL-Propargylglycine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .
Relevant Papers There are several relevant papers on DL-Propargylglycine. One study explored the influence of DL-Propargylglycine on myocardial injury induced in rats . Another study investigated the effect of DL-Propargylglycine on the regulation of cancer cell survival under stress conditions .
properties
IUPAC Name |
2-aminopent-4-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYHPLMPMRKMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301033465 | |
Record name | Propargylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301033465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Propargylglycine | |
CAS RN |
50428-03-0, 64165-64-6 | |
Record name | DL-Propargylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50428-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propargylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050428030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propargyl glycine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Propargylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301033465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-pentynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 2-aminopent-4-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPARGYLGLYCINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU67PLJ48R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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